Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate is a complex organic compound with the molecular formula C20H19NO4S and a molecular weight of 369.43 g/mol . This compound is characterized by the presence of a benzofuran ring, an ethyl ester group, and a benzylthioacetamido moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Benzylthioacetamido Group: This step involves the reaction of benzylthiol with an acetamido precursor under suitable conditions to form the benzylthioacetamido group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the benzylthio group to a thiol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The benzofuran ring may also interact with various biological receptors, leading to modulation of cellular pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 3-(2-(benzylthio)acetamido)benzofuran-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3-(2-(methylthio)acetamido)benzofuran-2-carboxylate: This compound has a methylthio group instead of a benzylthio group, which may result in different chemical and biological properties.
Ethyl 3-(2-(benzylthio)acetamido)indole-2-carboxylate: This compound has an indole ring instead of a benzofuran ring, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[(2-benzylsulfanylacetyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-2-24-20(23)19-18(15-10-6-7-11-16(15)25-19)21-17(22)13-26-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVMDLCOKLBLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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